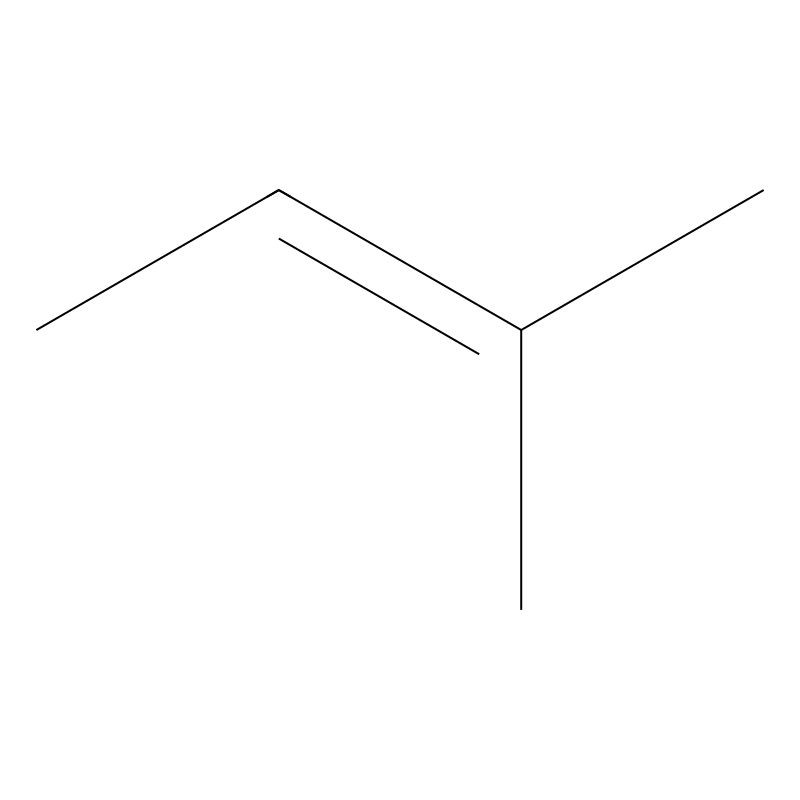2-Methyl-2-butene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Practically insol in water; miscible with alcohol, ether
Insoluble in water; Soluble in ethanol, ethyl ether, benzene
Synonyms
Canonical SMILES
Precursor for Chemical Synthesis
2M2B can serve as a starting material for the synthesis of other chemicals. One example is its use in the preparation of 3-Brom-2,3-dimethyl-1,1-dicyanobutane, a compound used in organic synthesis research. Source: Fisher Scientific:
Calibration Standard
Due to its specific properties, 2M2B acts as a reliable standard for calibrating instruments used to measure atmospheric pollutants. It helps researchers accurately quantify the concentration of peroxyacetyl nitrate (PAN), an air pollutant affecting air quality. Source: PubChem: )
Antifungal Properties
Recent research suggests 2M2B possesses antifungal properties. Studies have shown it can inhibit the growth and development of the fungus Rhizopus arrhizus, a pathogen responsible for various infections in humans and animals. Source: National Institutes of Health: )
2-Methyl-2-butene, also known as 2-methylbut-2-ene or beta-isoamylene, is a colorless liquid with a petroleum-like odor. It is less dense than water and insoluble in it, which allows it to float on water surfaces . The compound is flammable and can act as an irritant, posing health and environmental hazards if not handled properly .
- Hydrogenation: When treated with hydrogen in the presence of catalysts like platinum or palladium, it converts to 2-methylbutane:\text{C}_5\text{H}_{10}+\text{H}_2\xrightarrow{\text{catalyst}}\text{C}_5\text{H}_{12}$$[2].
- Oxidation: Under oxidative conditions, such as with potassium permanganate, the double bond can break, leading to the formation of acetone and acetic acid:\text{C}_5\text{H}_{10}+[O]\rightarrow \text{acetone}+\text{acetic acid}$$[3].
- Hydrohalogenation: The addition of hydrogen bromide results in the formation of brominated products, demonstrating typical electrophilic addition reactions characteristic of alkenes .
2-Methyl-2-butene can be synthesized through several methods:
- Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-2-butanol using an acid catalyst.
- Isomerization: It can also be produced from isobutylene through isomerization reactions under acidic conditions.
- Alkylation Reactions: The alkylation of olefins with methanol can yield this compound as a by-product .
The applications of 2-methyl-2-butene are diverse:
- Chemical Intermediate: It serves as a precursor in the synthesis of various chemicals and polymers.
- Fuel Additive: Its properties make it suitable for use as an additive in fuels to improve combustion characteristics.
- Solvent: Due to its solvent properties, it finds application in organic synthesis and extraction processes .
Research on interaction studies involving 2-methyl-2-butene often focuses on its combustion chemistry and reactivity with other hydrocarbons. Studies have shown that it participates in complex combustion processes, influencing the formation of various by-products during hydrocarbon growth processes . Additionally, its interactions with oxidizing agents have been explored to understand its behavior under different chemical conditions.
Several compounds share structural similarities with 2-methyl-2-butene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Pentene | C₅H₁₀ | Linear alkene; used in polymer production |
| Isobutylene | C₄H₈ | Branched alkene; important in fuel production |
| 3-Methyl-1-butene | C₅H₁₀ | Another branched alkene; used as a chemical intermediate |
Uniqueness of 2-Methyl-2-butene:
What sets 2-methyl-2-butene apart from these compounds is primarily its branched structure and position of the double bond, which influences its reactivity and applications. Its ability to act as a free radical scavenger also distinguishes it from more linear alkenes like 1-pentene.
Physical Description
GasVapor; Liquid
Color/Form
Colorless volatile liquid
XLogP3
Boiling Point
37.5-38.5 °C
Flash Point
Vapor Density
Density
LogP
Odor
Melting Point
-133.61 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 69 of 340 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 271 of 340 companies with hazard statement code(s):;
H224 (24.72%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (75.28%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (98.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (40.59%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (38.01%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (34.32%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H341 (64.94%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (30.63%): May cause cancer [Danger Carcinogenicity];
H351 (20.3%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (81.55%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
468 mm Hg @ 25 °C
Pictograms




Flammable;Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
Prepd by dehydration of tert-amyl alcohol in presence of p-toluenesulfonic acid
... A component of refinery gas.
General Manufacturing Information
Organic fiber manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
2-Butene, 2-methyl-: ACTIVE
At one time it was used without success as a human anesthetic but produced better results in dentistry.
Analytic Laboratory Methods
A METHOD PROPOSED FOR DETERMINING BETA-ISOAMYLENE OXIDE IN THE AIR OF INDUSTRIAL ROOMS IS BASED ON THE USE OF HYDROCHLORINATION, HYDROLYSIS OF THE CHLOROHYDRIN FORMED, & SUBSEQUENT STUDY OF CL(2-) BY NEPHELOMETRY WITH RESPECT TO INTERACTION WITH SILVER NITRATE.







